Isoastilbin

Catalog No.
S588921
CAS No.
54141-72-9
M.F
C21H22O11
M. Wt
450.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoastilbin

CAS Number

54141-72-9

Product Name

Isoastilbin

IUPAC Name

(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O11

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20-,21-/m0/s1

InChI Key

ZROGCCBNZBKLEL-XEXNSLJOSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Synonyms

(2R-cis)-isomer of astilbin, (2S-cis)-isomer of astilbin, 3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin, astilbin, isoastilbin, neoisoastilbin

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Isoastilbin is a naturally occurring stilbene found in various plants, most notably in sugarcane (Saccharum officinarum L.) and some medicinal herbs like Cnidium monnieri []. While research on Isoastilbin is still in its early stages, it has garnered interest in the scientific community due to its potential health benefits observed in pre-clinical studies. Here's a breakdown of its potential applications based on current scientific research:

Anti-Inflammatory Properties

Studies suggest Isoastilbin might possess anti-inflammatory properties. Research has shown it can suppress the production of inflammatory mediators in immune cells, potentially offering therapeutic benefits for conditions like arthritis and inflammatory bowel disease [].

Antioxidant Activity

Isoastilbin exhibits free radical scavenging activity, a hallmark of antioxidants []. This suggests it might help protect cells from oxidative stress, a cellular process implicated in various chronic diseases.

Neuroprotective Potential

Some studies have investigated the neuroprotective potential of Isoastilbin. Research suggests it may protect brain cells from damage caused by glutamate, a neurotransmitter involved in neurodegenerative diseases like Alzheimer's and Parkinson's []. However, further research is needed to understand its potential therapeutic applications.

Other Potential Applications

Preliminary research also suggests Isoastilbin might have other potential applications, including:

  • Anti-cancer properties: Studies suggest Isoastilbin might inhibit the growth and proliferation of cancer cells [].
  • Antimicrobial activity: Some research indicates Isoastilbin might possess antimicrobial properties against certain bacteria and fungi [].

Isoastilbin is a flavanonol, a subclass of flavonoids characterized by a specific chemical structure that includes a flavan backbone with hydroxyl groups. It is one of the stereoisomers of astilbin, specifically the (2R-cis)-isomer, distinguished from its counterparts, astilbin (the (2R-trans)-isomer) and neoastilbin (the (2S-cis)-isomer) . Isoastilbin is found in various plant species, particularly in the genus Smilax, where it contributes to the plant's bioactivity and potential health benefits.

Research suggests Isoastilbin might influence biological processes through various mechanisms, including:

  • Enzyme Inhibition: Studies indicate Isoastilbin might inhibit the activity of certain enzymes, such as cytochromes CYP3A4 and 2D6, which are involved in drug metabolism []. This could potentially affect how the body processes certain medications.
  • Antioxidant Activity: Flavanonols, including Isoastilbin, possess antioxidant properties that can help protect cells from damage caused by free radicals.
, including isomerization, which allows it to be converted into other flavonoid forms like astilbin and neoastilbin. This process can be influenced by factors such as temperature and solvent conditions during extraction . The structural differences among these isomers result in varying reactivity profiles, which can affect their biological activities.

Isoastilbin exhibits several biological activities that contribute to its therapeutic potential. Research indicates that isoastilbin possesses antioxidative properties, helping to mitigate oxidative stress in cellular environments . It has also demonstrated anti-apoptotic effects, which may protect neuronal cells from apoptosis in various models . Additionally, studies have shown that isoastilbin interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to food/drug interactions .

Isoastilbin can be synthesized through several methods, primarily focusing on the isomerization of astilbin under controlled conditions. This process involves heating astilbin in the presence of solvents that facilitate the conversion to isoastilbin while minimizing degradation . Other methods may include extraction from natural sources where isoastilbin occurs naturally, such as Smilax glabra.

Isoastilbin has potential applications in various fields:

  • Pharmaceuticals: Due to its antioxidative and anti-apoptotic properties, isoastilbin may be explored for therapeutic uses in neuroprotection and anti-inflammatory treatments.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
  • Food Industry: Isoastilbin's presence in certain foods and beverages could contribute to their health benefits, particularly as a natural preservative due to its antibacterial activity .

Research into isoastilbin's interactions with cytochrome P450 enzymes has revealed significant insights into its pharmacokinetics. Isoastilbin has been shown to interact with CYP3A4 and CYP2D6 enzymes, affecting their activity. This interaction suggests that isoastilbin could influence the metabolism of other drugs processed by these enzymes, highlighting the importance of understanding its potential for drug interactions .

Isoastilbin is closely related to several other flavonoids, each with unique properties:

CompoundStructure TypeKey Activities
AstilbinFlavanonolAntioxidant, antibacterial
NeoastilbinFlavanonolAntioxidant, immunosuppressive
3'-O-MethylastilbinFlavonoidImmunosuppressive

Uniqueness of Isoastilbin

Isoastilbin stands out among these compounds due to its specific stereochemical configuration (2R-cis), which influences its biological activities and interactions with metabolic enzymes. While all these compounds share similar flavonoid characteristics, isoastilbin's unique structural features contribute to distinct pharmacological profiles that warrant further investigation for therapeutic applications.

Isoastilbin is a dihydroflavonol glycoside compound that occurs naturally in several plant species, primarily belonging to the Smilacaceae family [1]. This compound has a molecular formula of C21H22O11 and a molecular weight of 450.39 g/mol [9]. Structurally, isoastilbin is characterized by its (2R,3S)-configuration, which distinguishes it from other stereoisomers such as astilbin (2R,3R), neoastilbin (2S,3S), and neoisoastilbin (2S,3R) [3].

PropertyValue
Chemical FormulaC21H22O11
Molecular Weight450.39 g/mol
Melting Point278-280 °C (decomp)
Boiling Point801.1±65.0 °C (Predicted)
Density1.7±0.1 g/cm3
Stereochemistry(2R,3S)-configuration
Chemical ClassDihydroflavonol glycoside

Smilax glabra Roxb. as a Major Source

Smilax glabra Roxb., commonly known as Tu fuling in Chinese traditional medicine, represents the most significant natural source of isoastilbin [14]. This perennial climbing plant belongs to the Smilacaceae family and is widely distributed across 17 countries, predominantly in Asia, including China, Nepal, Pakistan, Vietnam, India, Cambodia, Thailand, and others [14] [15]. The rhizome of Smilax glabra Roxb. has been extensively studied and documented as containing substantial amounts of isoastilbin [10].

Phytochemical analyses of Smilax glabra Roxb. have revealed that isoastilbin constitutes approximately 5.03% of the flavonoid content in its rhizome [10]. This makes it the third most abundant flavonoid in this plant, following astilbin (18.10%) and neoastilbin (11.04%) [10]. The stereochemical configuration of isoastilbin as a cis-dihydroflavonol with α-L-rhamnose distinguishes it from the other stereoisomers present in the plant [3] [25].

The distribution of isoastilbin within Smilax glabra Roxb. is primarily concentrated in the rhizome, which has been traditionally used in various medicinal preparations [14]. The plant grows predominantly on hillsides, barren hills, and semi-shady land near forests, with the rhizome developing underground as a storage organ rich in bioactive compounds [14] [15]. Historical records indicate that Smilax glabra Roxb. was first documented in Chinese medical texts during the Southern and Northern Dynasties (420-589 AD), highlighting its long-standing recognition as a medicinal plant [14].

Distribution in Engelhardia roxburghiana and Other Medicinal Plants

Beyond Smilax glabra Roxb., isoastilbin has been identified in several other plant species, with Engelhardia roxburghiana being a notable source [5]. Engelhardia roxburghiana Wall, belonging to the Juglandaceae family, contains isoastilbin primarily in its leaves rather than in rhizomes or roots [16]. This plant is distributed across various regions in Asia and has been traditionally used for its medicinal properties [16].

Research has demonstrated that Engelhardia roxburghiana contains isoastilbin alongside other flavonoids, particularly astilbin [5]. A study isolating compounds from the leaves of Engelhardia roxburghiana confirmed the presence of both engeletin and astilbin, with isoastilbin being identified as one of the stereoisomers [5]. The leaves of this plant have been traditionally used to relieve heat, pain, and dampness in traditional medicine systems [16].

In addition to these primary sources, isoastilbin has been detected in several other medicinal plants:

  • Smilax china - Another member of the Smilacaceae family, containing isoastilbin in its rhizome [1] [3].
  • Astragalus membranaceus - A member of the Fabaceae family, with isoastilbin present in its root [2] [9].
  • Smilax corbularia - A related species in the Smilacaceae family, containing isoastilbin in its rhizome [20].
  • Neolitsea aurata - A member of the Lauraceae family, also reported to contain isoastilbin [20].
Plant SpeciesFamilyPlant PartIsoastilbin Content (%)
Smilax glabra Roxb.SmilacaceaeRhizome5.03%
Engelhardia roxburghianaJuglandaceaeLeavesNot specified
Smilax chinaSmilacaceaeRhizomeNot specified
Astragalus membranaceusFabaceaeRootNot specified
Smilax corbulariaSmilacaceaeRhizomeNot specified
Neolitsea aurataLauraceaeNot specifiedNot specified

Biosynthetic Routes in Plant Systems

Flavonoid Pathway Integration

The biosynthesis of isoastilbin in plants follows the general flavonoid biosynthetic pathway, which begins with the phenylpropanoid pathway and culminates in the formation of dihydroflavonol glycosides [11] [26]. This complex process involves multiple enzymatic steps that transform primary metabolites into specialized secondary compounds [6].

The biosynthetic route to isoastilbin begins with phenylalanine, an amino acid that serves as the starting point for the phenylpropanoid pathway [6] [11]. The initial step involves the deamination of phenylalanine to form cinnamic acid, catalyzed by the enzyme phenylalanine ammonia-lyase [26]. Subsequently, cinnamic acid undergoes hydroxylation at the para position by cinnamate-4-hydroxylase to produce p-coumaric acid [26] [18].

The next critical step involves the activation of p-coumaric acid through the addition of coenzyme A by 4-coumarate:CoA ligase, resulting in the formation of p-coumaroyl-CoA [18] [26]. This activated intermediate serves as a branch point in plant metabolism, leading to various phenylpropanoid derivatives, including flavonoids [26].

The entry into the flavonoid-specific pathway occurs when chalcone synthase catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone [6] [11]. This reaction represents the first committed step in flavonoid biosynthesis and establishes the characteristic C6-C3-C6 carbon skeleton of flavonoids [11].

Naringenin chalcone is subsequently isomerized to naringenin (a flavanone) by chalcone isomerase [11] [19]. Naringenin then undergoes hydroxylation at the C-3 position by flavanone 3-hydroxylase to form dihydrokaempferol, which belongs to the dihydroflavonol class [19] [23]. This dihydroflavonol serves as the immediate precursor for isoastilbin formation [23].

StepProcessEnzymeSubstrate → Product
1Phenylalanine conversion to cinnamic acidPhenylalanine ammonia-lyasePhenylalanine → Cinnamic acid
2Cinnamic acid to p-coumaric acidCinnamate-4-hydroxylaseCinnamic acid → p-Coumaric acid
3Formation of p-coumaroyl-CoA4-coumarate:CoA ligasep-Coumaric acid → p-Coumaroyl-CoA
4Chalcone formationChalcone synthasep-Coumaroyl-CoA + 3 Malonyl-CoA → Naringenin chalcone
5Flavanone formationChalcone isomeraseNaringenin chalcone → Naringenin (flavanone)
6Dihydroflavonol formationFlavanone 3-hydroxylaseNaringenin → Dihydrokaempferol (dihydroflavonol)
7GlycosylationUDP-glycosyltransferaseDihydroflavonol + UDP-rhamnose → Isoastilbin

The integration of isoastilbin biosynthesis within the broader flavonoid pathway is characterized by its position as a dihydroflavonol derivative [19]. Dihydroflavonols represent a key branch point in flavonoid metabolism, as they can serve as precursors for various downstream products, including flavonols, anthocyanins, and proanthocyanidins [23]. The specific stereochemistry of isoastilbin (2R,3S) results from the particular enzymatic transformations that occur during its biosynthesis, distinguishing it from other stereoisomers like astilbin (2R,3R) [3] [25].

Enzymatic Modifications Leading to Glycosylation

The final and defining step in isoastilbin biosynthesis is glycosylation, which involves the attachment of a rhamnose sugar moiety to the dihydroflavonol backbone [12] [24]. This process is catalyzed by specific glycosyltransferases that transfer the sugar from an activated donor (UDP-rhamnose) to the acceptor molecule (dihydroflavonol) [12].

Glycosylation represents a critical modification in flavonoid biosynthesis, significantly altering the physicochemical properties of the resulting compounds [24]. For isoastilbin, glycosylation increases water solubility, enhances stability, and influences its biological activities [12] [27]. The specific glycosylation pattern in isoastilbin involves the attachment of α-L-rhamnose to the dihydroflavonol structure [3] [25].

The primary enzymes responsible for flavonoid glycosylation belong to the UDP-glycosyltransferase (UGT) family [24] [27]. These enzymes catalyze the transfer of sugar moieties from UDP-activated sugars to various acceptor molecules, including flavonoids [24]. In plants, UGTs constitute a large and diverse enzyme family with different substrate specificities and regioselectivities [27].

For isoastilbin formation, specific UGTs recognize dihydroflavonols as substrates and catalyze the transfer of rhamnose to form the corresponding glycoside [12] [24]. The stereochemical configuration of isoastilbin (2R,3S) results from the specific enzymatic transformations that occur during its biosynthesis, particularly during the formation of the dihydroflavonol precursor and subsequent glycosylation [3] [25].

Alternative glycosylation pathways may also contribute to isoastilbin formation in some plant species [17]. For instance, enzymes from the glycoside hydrolase families (GH70 and GH13) can transfer glucose using sucrose as a donor, potentially participating in flavonoid glycosylation [17]. However, UDP-glycosyltransferases remain the primary enzymes responsible for the specific glycosylation pattern observed in isoastilbin [24] [27].

EnzymeFunctionSubstrate SpecificityRole in Biosynthesis
UDP-glycosyltransferases (UGTs)Transfer sugar moieties to flavonoid acceptorsVarious flavonoids including dihydroflavonolsFinal modification step in flavonoid biosynthesis
Glycoside hydrolases (GH70)Transfer glucose using sucrose as donorFlavonoids including quercetinAlternative glycosylation pathway
Glycoside hydrolases (GH13)Transfer glucose using sucrose as donorFlavonoidsAlternative glycosylation pathway
Chalcone 2′-glucosyltransferase (CH2′GT)Converts chalcones to stable glucosidesChalconesStabilization of chalcones
C-glycosyltransferase (CGT)Forms C-glycosyl flavonesFlavanonesFormation of C-glycosides

The enzymatic modifications that lead to glycosylation represent the final step in isoastilbin biosynthesis and are crucial for determining its specific structural characteristics [12] [24]. These modifications occur within specialized cellular compartments, often associated with the endoplasmic reticulum and other endomembranes, where enzymes of the flavonoid biosynthetic pathway are organized into macromolecular complexes [26]. This spatial organization facilitates the efficient channeling of intermediates through the pathway, ensuring the proper formation of end products like isoastilbin [26].

XLogP3

0.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

450.11621151 g/mol

Monoisotopic Mass

450.11621151 g/mol

Heavy Atom Count

32

UNII

KA92CW3M68

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

54141-72-9

Dates

Last modified: 08-15-2023

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